

Application Notes and Protocols: 6-Formylnicotinonitrile in Medicinal Chemistry

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Compound of Interest

Compound Name: **6-Formylnicotinonitrile**

Cat. No.: **B112262**

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Introduction

6-Formylnicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique arrangement of a pyridine ring bearing a nitrile and a formyl group at positions 3 and 6, respectively, provides a reactive scaffold for the synthesis of a diverse array of fused heterocyclic systems. This reactivity makes it a valuable starting material for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for oncology applications. The pyridine nitrogen and the cyano group can participate in various cyclization reactions, while the aldehyde functionality offers a convenient handle for modification and introduction of further diversity. These application notes provide an overview of the utility of **6-Formylnicotinonitrile** and its derivatives in the synthesis of potent kinase inhibitors and other biologically active molecules.

Key Applications in Medicinal Chemistry

The primary application of **6-Formylnicotinonitrile** and its close derivatives in medicinal chemistry is in the synthesis of pyrido[2,3-d]pyrimidines. This scaffold is a key pharmacophore in a number of potent kinase inhibitors due to its structural similarity to the purine core of ATP, allowing for competitive binding to the ATP-binding site of various kinases.

Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers. **6-Formylnicotinonitrile** derivatives are crucial precursors for the synthesis of potent and selective FGFR inhibitors. A notable example is the development of irreversible covalent inhibitors such as PRN1371, which targets a cysteine residue in the ATP-binding pocket of FGFR.

Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors

The pyrido[2,3-d]pyrimidine core derived from nicotinonitrile precursors is also central to the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. These inhibitors are critical in the treatment of non-small cell lung cancer and other malignancies characterized by EGFR mutations.

Quantitative Data: Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro biological activity of representative pyrido[2,3-d]pyrimidine-based kinase inhibitors, showcasing the potency achieved from scaffolds derivable from **6-Formylnicotinonitrile**.

Compound Name/ID	Target Kinase(s)	IC50 (nM)	Cell Line	Reference
PRN1371	FGFR1	0.6	-	[1]
FGFR2	1.3	-	[1]	
FGFR3	4.1	-	[1]	
FGFR4	19.3	-	[1]	
CSF1R	8.1	-	[1]	
Compound 30	-	590 (MGC803 cells)	MGC803	[2]
Compound 3b	CDKs	13,600	-	[3]
Compound 6b	-	-	PC-3, MCF-7, A-549	[4]
Compound 6e	-	-	PC-3, MCF-7, A-549	[4]
Compound 8d	-	-	PC-3, MCF-7, A-549	[4]

Experimental Protocols

The following are representative protocols for the synthesis of pyrido[2,3-d]pyrimidine scaffolds from nicotinonitrile precursors.

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Core

This protocol outlines the initial cyclization to form the core heterocyclic system.

Materials:

- 2-Amino-6-methylnicotinonitrile (or a similar 2-aminonicotinonitrile derivative)

- Urea
- Ethanol
- Hydrochloric acid

Procedure:

- A mixture of 2-amino-6-methylnicotinonitrile (1.0 eq) and urea (2.0 eq) is heated at 160 °C for 4-6 hours.
- The reaction mixture is cooled to room temperature, and the solid residue is triturated with hot water.
- The solid is collected by filtration, washed with water, and then with ethanol.
- The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to yield the 2-amino-5-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Chlorination of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core

This protocol describes the conversion of the pyrimidinone to a more reactive chloropyrimidine, which is a key intermediate for further functionalization.

Materials:

- 2-Amino-5-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one (from Protocol 1)
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylaniline

Procedure:

- A suspension of the 2-amino-5-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (10 eq) is treated with N,N-dimethylaniline (1.0 eq).

- The mixture is heated at reflux for 6 hours.
- The excess phosphorus oxychloride is removed under reduced pressure.
- The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.
- The resulting precipitate is collected by filtration, washed with water, and dried to give the 2,4-dichloro-5-methyl-pyrido[2,3-d]pyrimidine.

Protocol 3: Suzuki Coupling for C-6 Arylation

This protocol illustrates the introduction of an aryl group at the C-6 position, a common step in the synthesis of many kinase inhibitors.

Materials:

- 2,4-Dichloro-5-methyl-pyrido[2,3-d]pyrimidine (from Protocol 2)
- (2,6-Dichloro-3,5-dimethoxyphenyl)boronic acid
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$)
- Sodium carbonate
- 1,4-Dioxane
- Water

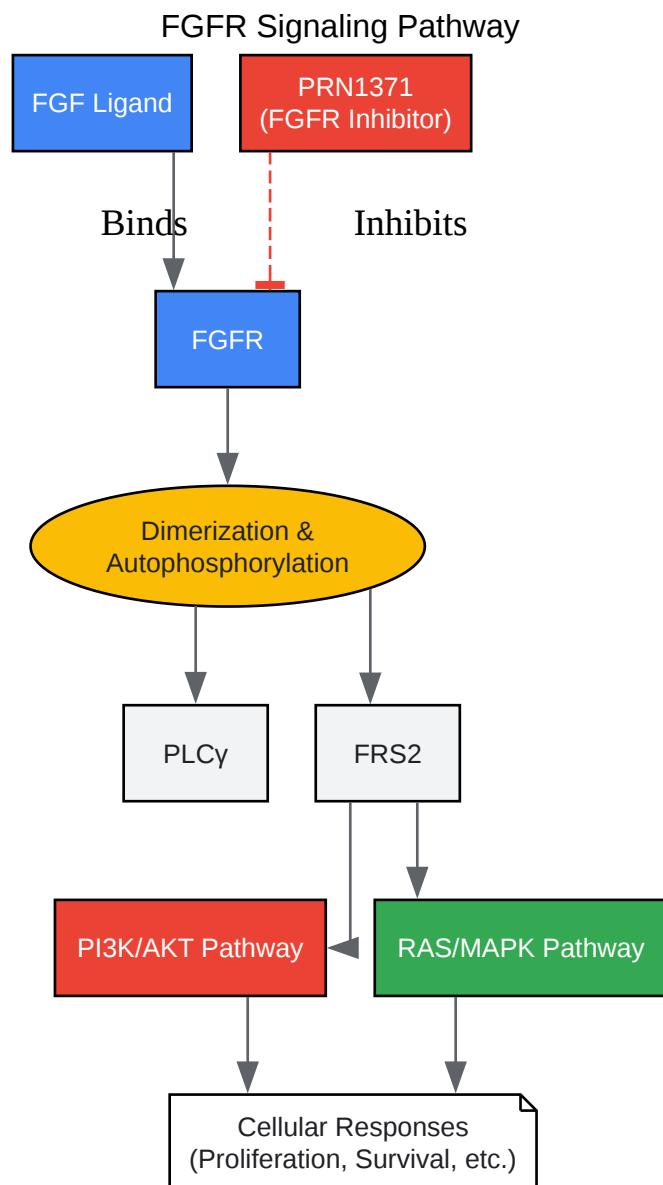
Procedure:

- To a degassed solution of the 2,4-dichloro-5-methyl-pyrido[2,3-d]pyrimidine (1.0 eq) and (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1) is added sodium carbonate (2.0 eq) and $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.1 eq).
- The reaction mixture is heated at 80-100 °C under an inert atmosphere for 8-16 hours.
- Upon completion (monitored by TLC or LC-MS), the mixture is cooled, diluted with water, and extracted with ethyl acetate.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2,4-dichloro-5-methyl-pyrido[2,3-d]pyrimidine.

Visualizations

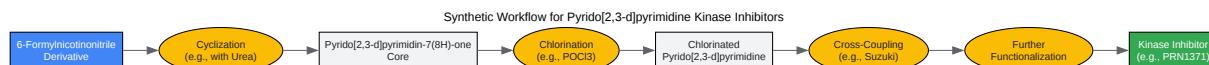
FGFR Signaling Pathway



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Caption: Overview of the FGFR signaling cascade and the point of inhibition by PRN1371.

General Synthetic Workflow for Pyrido[2,3-d]pyrimidine Kinase Inhibitors



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Caption: A generalized synthetic route from a **6-Formylnicotinonitrile** derivative to a kinase inhibitor.

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